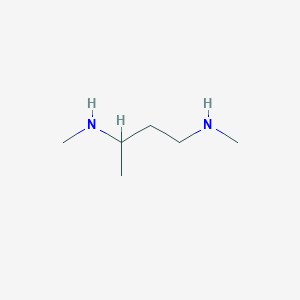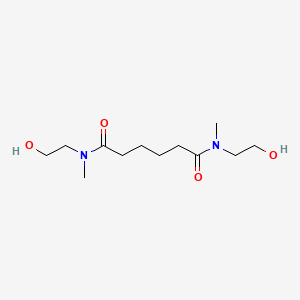![molecular formula C13H10F3NO2S B14629020 N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide CAS No. 55251-35-9](/img/structure/B14629020.png)
N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide is an organic compound that features a biphenyl group attached to a trifluoromethanesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of a biphenyl derivative with trifluoromethanesulfonamide. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of appropriate solvents and catalysts. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the biphenyl group can yield nitrobiphenyl derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the trifluoromethanesulfonamide moiety can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonamide: A compound with a trifluoromethanesulfonamide group, used in various chemical reactions and as a reagent.
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide is unique due to the combination of the biphenyl and trifluoromethanesulfonamide groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
55251-35-9 |
|---|---|
Formule moléculaire |
C13H10F3NO2S |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-(2-phenylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)20(18,19)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,17H |
Clé InChI |
RAKWAKYOSOLVNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


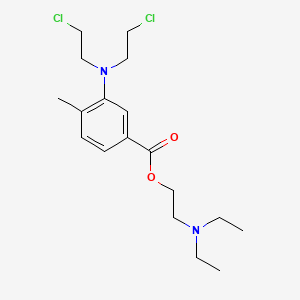
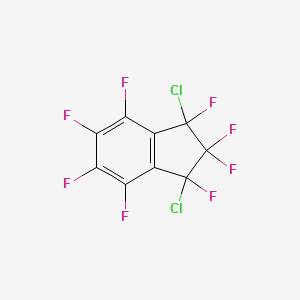
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
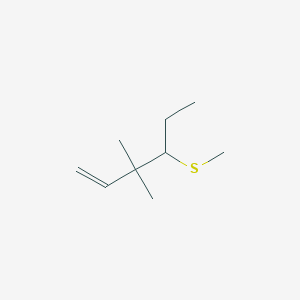

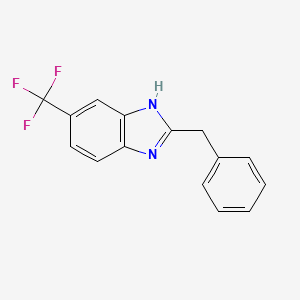

![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)
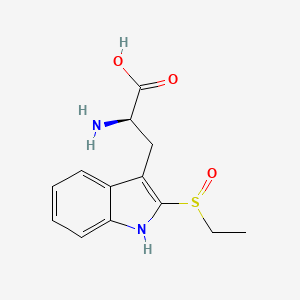

![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)
